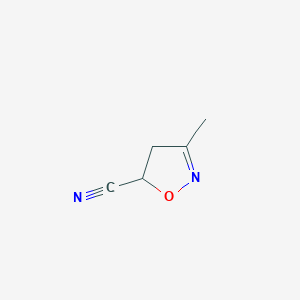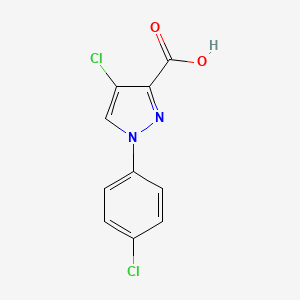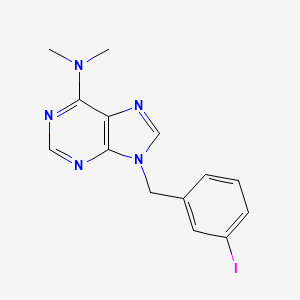
5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4,5-dihydroisoxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H6N2O. It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is used primarily in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine . This reaction is often carried out under mild conditions, providing good yields of the desired isoxazole derivative.
Industrial Production Methods
Industrial production methods for 3-methyl-4,5-dihydroisoxazole-5-carbonitrile are less documented, but they generally follow similar synthetic routes as laboratory methods, often optimized for larger scale production. These methods may involve the use of catalysts and controlled reaction environments to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4,5-dihydroisoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Various substitution reactions can occur, particularly at the nitrogen and carbon atoms of the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-4,5-dihydroisoxazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity
Propiedades
Número CAS |
86260-83-5 |
|---|---|
Fórmula molecular |
C5H6N2O |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
3-methyl-4,5-dihydro-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(3-6)8-7-4/h5H,2H2,1H3 |
Clave InChI |
TYIDIIXKMCEOHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)


![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)



![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)




![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
